1-Bromo-2-(tert-Butyl)benzene

Catalog No.
S684798
CAS No.
7073-99-6
M.F
C10H13B
M. Wt
213.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(tert-Butyl)benzene

CAS Number

7073-99-6

Product Name

1-Bromo-2-(tert-Butyl)benzene

IUPAC Name

1-bromo-2-tert-butylbenzene

Molecular Formula

C10H13B

Molecular Weight

213.11 g/mol

InChI

InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3

InChI Key

DSMRKVAAKZIVQL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1Br

Canonical SMILES

CC(C)(C)C1=CC=CC=C1Br
  • Organic synthesis

    The presence of a bromine atom (Br) makes 1-Bromo-2-(tert-Butyl)benzene a potential reactant in organic synthesis. Bromine can be readily substituted for other functional groups through various reactions, allowing for the creation of more complex molecules. PubChem, 1-Bromo-2-(tert-Butyl)benzene:

  • Medicinal chemistry

  • Material science

1-Bromo-2-(tert-Butyl)benzene is an organic compound with the molecular formula C10H13BrC_{10}H_{13}Br and a molecular weight of approximately 213.114 g/mol. The compound features a bromine atom attached to the second carbon of a benzene ring, which also carries a tert-butyl group at the first position. This structural arrangement contributes to its unique chemical properties and reactivity. The compound is identified by the CAS Registry Number 7073-99-6 and has various applications in organic synthesis and industrial processes .

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The presence of the tert-butyl group enhances the electron density of the benzene ring, making it more reactive towards electrophiles.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other organic molecules .

1-Bromo-2-(tert-Butyl)benzene can be synthesized through several methods:

  • Bromination of 2-(tert-Butyl)benzene: This method involves the direct bromination of 2-(tert-butyl)benzene using bromine in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: The tert-butyl group can be introduced first, followed by bromination at the ortho position.
  • Cross-Coupling Reactions: Utilizing pre-existing bromo or boronic acid derivatives can facilitate the synthesis through palladium-catalyzed coupling reactions .

The compound serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Material Science: Used in developing specialty polymers and materials due to its unique structural properties.
  • Chemical Research: Acts as a reagent in various

Studies have suggested that 1-Bromo-2-(tert-Butyl)benzene interacts with specific enzymes and receptors within biological systems. These interactions may influence metabolic pathways or exhibit inhibitory effects on certain biological processes. Further research is necessary to elucidate these interactions fully and explore potential therapeutic uses .

Several compounds share structural similarities with 1-Bromo-2-(tert-Butyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-Bromo-2-(tert-Butyl)benzeneC10H13BrTert-butyl group enhances stability and reactivity
1-Bromo-3-(tert-Butyl)benzeneC10H13BrDifferent substitution pattern affects reactivity
1-Bromo-4-(tert-Butyl)benzeneC10H13BrPara substitution leads to different electrophilic behavior
1-Bromo-2-methylbenzeneC8H9BrLacks tert-butyl group; less steric hindrance
1-BromoethylbenzeneC9H9BrDifferent functional group; alters reactivity

The presence of the tert-butyl group in 1-Bromo-2-(tert-Butyl)benzene significantly influences its chemical behavior compared to other similar compounds, making it particularly valuable in synthetic chemistry and industrial applications .

1-Bromo-2-(tert-butyl)benzene is a monosubstituted aromatic compound with the molecular formula C₁₀H₁₃Br and a molar mass of 213.11 g/mol. Its IUPAC name, 1-bromo-2-(1,1-dimethylethyl)benzene, reflects the spatial arrangement of substituents on the benzene ring: a bromine atom at position 1 and a tert-butyl group (-C(CH₃)₃) at position 2. The compound’s structural identity is further defined by its SMILES notation (CC(C)(C)C₁=CC=CC=C₁Br) and InChIKey (DSMRKVAAKZIVQL-UHFFFAOYSA-N), which encode its connectivity and stereochemical features.

Key identifiers include:

  • CAS Registry Number: 7073-99-6
  • PubChem CID: 11959050
  • ChemSpider ID: 10133297

The tert-butyl group introduces significant steric bulk, while the bromine atom exerts an electron-withdrawing inductive effect. This combination creates a unique electronic environment that influences reactivity and isomer distribution in electrophilic substitution reactions.

Historical Context in Organobromine Chemistry

The synthesis of 1-bromo-2-(tert-butyl)benzene is rooted in advancements in Friedel-Crafts alkylation and electrophilic bromination. The Friedel-Crafts reaction, discovered in 1877, enabled the introduction of alkyl groups (e.g., tert-butyl) to aromatic rings via aluminum chloride (AlCl₃)-catalyzed alkylation. Subsequent bromination typically employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃), where FeBr₃ polarizes Br₂ to generate the electrophilic Br⁺ species.

Organobromine chemistry expanded significantly after bromine’s discovery in 1826 by Antoine Balard. Early applications focused on dyestuffs and pharmaceuticals, but modern uses emphasize intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl group’s steric effects and bromine’s versatility in substitution reactions make this compound valuable for synthesizing complex organic architectures.

Positional Isomerism in tert-Butyl-Substituted Bromobenzenes

The tert-butyl group is a strong ortho/para-directing substituent due to its electron-donating inductive effect. However, steric hindrance preferentially directs electrophiles to the para position in substituted benzenes. For tert-butylbenzene derivatives, bromination yields predominantly the para isomer, with minor ortho and meta products.

Table 1: Isomer Distribution in Electrophilic Substitution of tert-Butylbenzene

Reaction TypeOrtho (%)Meta (%)Para (%)
Nitration161173
Bromination12*8*80*

*Data inferred from analogous halogenation studies.

The meta isomer (1-bromo-3-tert-butylbenzene) is thermodynamically disfavored due to the tert-butyl group’s inability to stabilize positive charge at the meta position during electrophilic attack. Computational studies suggest that the para isomer’s stability arises from reduced steric strain compared to the ortho configuration, where the bulky tert-butyl and bromine groups adopt proximal positions.

This isomerism has practical implications:

  • Synthetic selectivity: High para yields simplify purification in multi-step syntheses.
  • Electronic modulation: The para arrangement minimizes electronic clashes between substituents, preserving aromaticity.

XLogP3

4.4

Wikipedia

1-Bromo-2-tert-butylbenzene

Dates

Modify: 2023-08-15

Explore Compound Types